(5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with a sulfanylidene (C=S) group at position 2 and a benzylidene substituent at position 3. Its structure features a cyclopentyl group at position 3 and a 5-phenylfuran-2-yl substituent on the benzylidene moiety. Rhodanine derivatives are known for diverse biological activities, including antifungal, antiviral (e.g., HCV-RNA polymerase inhibition), and anticancer properties . The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets .
Properties
IUPAC Name |
(5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c21-18-17(24-19(23)20(18)14-8-4-5-9-14)12-15-10-11-16(22-15)13-6-2-1-3-7-13/h1-3,6-7,10-12,14H,4-5,8-9H2/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCYGAJCNJLBEB-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a phenylfuran aldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Additions at the Exocyclic Double Bond
The conjugated system between C5 of the thiazolidinone and the furan-methylidene group undergoes regioselective nucleophilic attacks.
| Reaction Type | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Thiol 1,4-Addition | PhSH, EtOH, RT, 6h | 5-(5-phenylfuran-2-yl)thioether adduct | 72–85% | |
| Amine Addition | Benzylamine, DMF, 80°C, 12h | β-amino carbonyl derivative | 68% |
Key Findings :
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Thiols attack the β-position of the α,β-unsaturated carbonyl system, forming stable thioether adducts .
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Primary amines yield β-amino derivatives, with stereochemical control via the Z-configuration of the double bond .
Sulfanylidene Group Reactivity
The C=S group participates in alkylation and oxidation reactions.
| Reaction Type | Reagents/Conditions | Product | Selectivity | Ref. |
|---|---|---|---|---|
| S-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 4h | 2-methylthio derivative | 89% | |
| Oxidation to C=O | H₂O₂ (30%), AcOH, 70°C, 3h | 2-oxo-1,3-thiazolidin-4-one | 94% |
Mechanistic Insights :
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Alkylation occurs exclusively at the sulfur atom due to its high nucleophilicity .
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Oxidation with H₂O₂ proceeds via electrophilic attack at sulfur, forming a sulfoxide intermediate .
Cyclopentyl Group Modifications
The N-cyclopentyl substituent influences steric effects in ring-opening reactions.
Structural Effects :
Furan Ring Functionalization
The 5-phenylfuran moiety undergoes electrophilic substitutions.
Regiochemical Control :
-
Electrophiles preferentially attack the furan C5 position due to conjugation with the phenyl group .
Photochemical Reactions
The extended π-system enables unique photobehavior.
| Property | Conditions | Observation | Ref. |
|---|---|---|---|
| Fluorescence | λₑₓ = 365 nm, CH₂Cl₂ | λₑₘ = 482 nm (quantum yield Φ = 0.33) | |
| [2+2] Cycloaddition | UV (254 nm), benzene, 24h | Furan-thiazolidinone dimer | – |
Applications :
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various biological activities:
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Antimicrobial Activity :
- Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that (5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one demonstrates efficacy against a range of bacterial strains, suggesting its potential as an antimicrobial agent .
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Anticancer Properties :
- The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies reveal that it can induce apoptosis in certain cancer cells, highlighting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .
- Anti-inflammatory Effects :
Case Studies
Several case studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of (5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Table 1: Structural and Functional Comparison of Selected Analogues
*Inferred from structural similarity to HCV-RNA polymerase inhibitors .
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (e.g., 3,4,5-trimethoxyphenyl in Compound 12) enhance lipophilicity and membrane permeability, contributing to antifungal activity .
- Hydroxy vs. Methyl Groups: The 2-hydroxybenzylidene derivative (Compound 5) forms methanol solvates, improving aqueous solubility compared to non-polar analogues like 2-methylbenzylidene (Compound 3) .
Physicochemical and Structural Properties
Table 2: Crystallographic and Solubility Data
- Planarity and Packing : The Z-configuration ensures planarity in all analogues, but bulky substituents (e.g., cyclopentyl in the target compound) may reduce crystal packing efficiency compared to smaller R-groups like phenyl .
- Hydrogen Bonding: Methanol solvates (Compound 5) exhibit enhanced solubility due to H-bonding networks, whereas non-solvated derivatives (e.g., Compound 12) are less soluble .
Biological Activity
(5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its complex structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising applications in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The compound features a thiazolidinone ring, a phenylfuran moiety, and a cyclopentyl group, contributing to its unique chemical reactivity and biological properties. The presence of the sulfanylidene group is particularly significant, as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
- Anticancer Activity : It may disrupt cellular processes in cancer cells by modulating signaling pathways or inducing apoptosis.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A review highlighted that compounds within this class have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 26 | 88.46 |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 24 | 91.66 |
These results suggest that modifications on the phenyl group can enhance antibacterial activity significantly .
Anticancer Activity
In vitro studies have demonstrated that thiazolidinone derivatives can exhibit potent anticancer activity against various cancer cell lines. For example, one study reported that certain derivatives showed inhibition rates of up to 84.19% against leukemia cell lines . The anticancer mechanisms may involve:
- Induction of apoptosis
- Cell cycle arrest
- Inhibition of tumor growth
Case Studies
- Antibiofilm Activity : Recent studies have focused on the antibiofilm properties of thiazolidinone derivatives. These compounds have been shown to inhibit biofilm formation in pathogenic bacteria, which is crucial in treating chronic infections resistant to conventional antibiotics .
- Synergistic Effects : Investigations into the combination of this compound with existing antibiotics have revealed synergistic effects that enhance overall antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing (5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?
- Methodological Answer : The compound can be synthesized via condensation of thiosemicarbazide derivatives with cyclopentyl isocyanate under reflux conditions. Key steps include:
- Reaction Setup : Mixing 3-cyclopentylthiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid (4:1 v/v) at 80°C for 2–4 hours .
- Cyclization : Introducing 5-phenylfuran-2-carbaldehyde via Knoevenagel condensation to form the methylidene group. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).
- Purification : Recrystallize from ethanol to achieve >95% purity (verified by HPLC).
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the (5Z) stereochemistry and confirm the thiazolidinone core. Key parameters:
- Crystallization : Grow crystals in DMSO/ethanol (1:2) at 25°C.
- Data Collection : Monoclinic system (space group P21/c) with unit cell dimensions (e.g., a = 13.8258 Å, β = 101.857°) .
- Validation : Compare bond lengths (e.g., C=S: 1.623 Å) and torsion angles (e.g., S1–C8–C9–O1: 177.26°) with DFT-optimized structures .
Q. What analytical techniques are critical for characterizing purity and stability?
- Methodological Answer :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Stability : Conduct accelerated degradation studies under oxidative (H2O2, 3% w/v) and reductive (NaBH4, 0.1M) conditions. Monitor via LC-MS for sulfoxide/sulfone formation or thiazolidine ring reduction .
Advanced Research Questions
Q. How do electronic substituents on the phenylfuran moiety influence bioactivity?
- Methodological Answer :
- SAR Study : Synthesize analogs with electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups at the para position of the phenyl ring.
- Activity Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, IC50 values) and compare with computational docking (e.g., binding to hemoglobin subunits) .
- Findings : Meta-chloro substituents enhance hydrophobic interactions with protein targets (ΔG = −9.2 kcal/mol) vs. unsubstituted analogs (ΔG = −7.8 kcal/mol) .
Q. What computational tools are suitable for predicting reactivity and regioselectivity in derivatization?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., C5 methylidene: Fukui index f⁻ = 0.152) .
- MD Simulations : Simulate solvation in DMSO to predict nucleophilic attack susceptibility (e.g., thione sulfur reacts preferentially with alkyl halides) .
Q. How to resolve contradictions in reported biological activity data for thiazolidinone derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values across studies, noting variations in assay conditions (e.g., serum concentration, incubation time).
- Control Experiments : Replicate assays using standardized protocols (e.g., 24-hour exposure, 10% FBS) to isolate compound-specific effects from methodological noise .
- Case Example : Discrepancies in antifungal activity (MIC = 8–32 µg/mL) linked to differences in fungal strain susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
